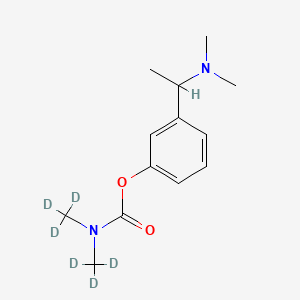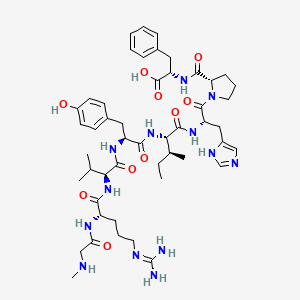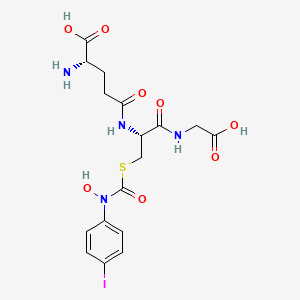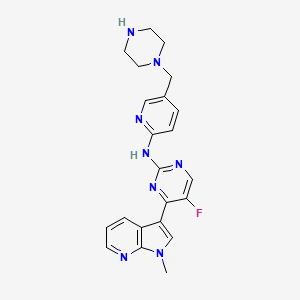
Safusidenib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Safusidenib is a novel, selective, and potent inhibitor of mutant isocitrate dehydrogenase 1 (mIDH1). This compound has shown high blood-brain barrier permeability and has demonstrated promising results in pre-clinical and early clinical trials. This compound is primarily being investigated for its potential in treating gliomas, a type of brain cancer, particularly those with IDH1 mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of safusidenib involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
- Formation of the isoxazole ring.
- Introduction of the fluoro and trichlorophenyl groups.
- Coupling with the indole derivative.
- Final steps to introduce the propenoic acid moiety.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Safusidenib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the isoxazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
Applications De Recherche Scientifique
Safusidenib has a wide range of scientific research applications, including:
Mécanisme D'action
Safusidenib exerts its effects by selectively inhibiting the mutant isocitrate dehydrogenase 1 enzyme. This inhibition prevents the production of the oncometabolite 2-hydroxyglutarate, which is implicated in the development and progression of various cancers. By blocking this pathway, this compound can reduce tumor growth and potentially improve patient outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ivosidenib: Another mIDH1 inhibitor used in the treatment of acute myeloid leukemia.
Enasidenib: An mIDH2 inhibitor used for similar indications as ivosidenib.
Uniqueness of Safusidenib
This compound is unique due to its high blood-brain barrier permeability, making it particularly effective for treating brain tumors such as gliomas. Its selectivity and potency as an mIDH1 inhibitor also contribute to its potential as a best-in-class therapy for IDH1-mutant gliomas .
Propriétés
Numéro CAS |
1898206-17-1 |
|---|---|
Formule moléculaire |
C25H18Cl3FN2O4 |
Poids moléculaire |
535.8 g/mol |
Nom IUPAC |
(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C25H18Cl3FN2O4/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28/h4-11H,1-3H3,(H,32,33)/b8-7+ |
Clé InChI |
BOOMBLZEOHXPPX-BQYQJAHWSA-N |
SMILES isomérique |
CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F |
SMILES canonique |
CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![hexasodium;[2,3,4,5,6-pentakis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate](/img/structure/B15142883.png)

